molecular formula C12H13N B12561248 2,2-dimethyl-4-phenylbut-3-enenitrile CAS No. 192928-71-5

2,2-dimethyl-4-phenylbut-3-enenitrile

Cat. No.: B12561248
CAS No.: 192928-71-5
M. Wt: 171.24 g/mol
InChI Key: SDRBCKKWZLLTJC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenylbut-3-enenitrile is an organic compound characterized by its unique structure, which includes a phenyl group attached to a but-3-enenitrile backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-phenylbut-3-enenitrile typically involves the reaction of phenyl propiolic acid with 2,2’-azobis(2-methylpropionitrile) (AIBN) in the presence of a copper catalyst (Cu(OAc)2) and pyridine. The reaction is carried out under aerobic conditions at 80°C for 12 hours. After the reaction, the mixture is treated with ethyl acetate, water, and brine, followed by drying over anhydrous sodium sulfate and purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-phenylbut-3-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 2,2-Dimethyl-4-phenylbut-3-enamine.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

2,2-Dimethyl-4-phenylbut-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-phenylbut-3-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(o-tolyl)but-3-enenitrile
  • 2,2-Dimethyl-4-(p-tolyl)but-3-enenitrile

Uniqueness

The presence of the phenyl group and the nitrile functionality makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

192928-71-5

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2,2-dimethyl-4-phenylbut-3-enenitrile

InChI

InChI=1S/C12H13N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

SDRBCKKWZLLTJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC1=CC=CC=C1)C#N

Origin of Product

United States

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